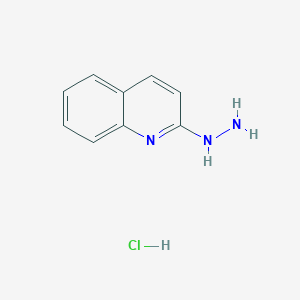
2-Hydrazinylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H9N3·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in the preparation of hydrazone derivatives and has significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylquinoline hydrochloride typically involves the reaction of 2-chloroquinoline with hydrazine hydrate. The process is carried out in ethanol under reflux conditions for approximately 16 hours . The reaction yields 2-Hydrazinylquinoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylquinoline hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydrazinylquinoline hydrochloride involves its interaction with various molecular targets. The compound acts as a derivatization agent, forming hydrazone derivatives with carbonyl compounds. This interaction enhances the detection and analysis of these compounds in various biological and chemical assays .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydrazinoquinoline
- 4-Hydrazinoquinoline
- 2-Hydrazinopyridine
Comparison: 2-Hydrazinylquinoline hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in various synthetic and analytical applications .
Eigenschaften
CAS-Nummer |
1076-68-2 |
|---|---|
Molekularformel |
C9H10ClN3 |
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
quinolin-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,10H2,(H,11,12);1H |
InChI-Schlüssel |
KRXANHIQSINZKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















